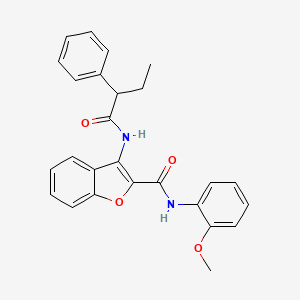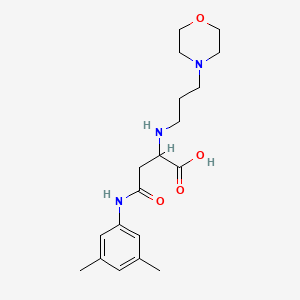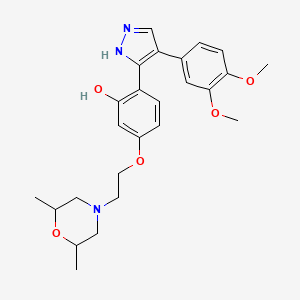![molecular formula C10H17ClN2S B2431674 N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride CAS No. 1415559-98-6](/img/structure/B2431674.png)
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride” is a chemical compound with the CAS Number: 1415559-98-6 . It has a molecular weight of 232.78 . This compound is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N2S.ClH/c1-2-5-11-8-3-4-9-10 (6-8)13-7-12-9;/h7-8,11H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride and its derivatives are primarily used in the synthesis of various complex organic compounds. For instance, El-Kashef et al. (2007) utilized a derivative of this compound as a synthon in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in constructing complex molecular architectures (El-Kashef, H., Rathelot, P., Vanelle, P., & Rault, S., 2007). Furthermore, Liu, Wang, and Dong (2021) reported a method for the synthesis of Tetrahydrobenzo[b]azepines (THBAs), leveraging a derivative of this compound, showcasing its pivotal role in pharmaceutical compound synthesis (Liu, X., Wang, J., & Dong, G., 2021).
Antitumor Activity and Biological Evaluation
Research has also emphasized the biological activity of N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride derivatives. For example, Das et al. (2015) developed derivatives as D2/D3 agonists with implications in Parkinson's Disease treatment, indicating its therapeutic potential (Das, B., Vedachalam, S., Luo, D., Antonio, T., Reith, M., & Dutta, A., 2015). Han et al. (2019) synthesized a series of derivatives and evaluated their cytotoxic effects on various human cancer cell lines, revealing their potential as antitumor agents (Han, Q., Yin, Z., Sui, J., Wang, Q., & Sun, Y., 2019).
Molecular Interaction and Supramolecular Assembly
Studies have also delved into the interaction of this compound's derivatives with other molecules. Jin et al. (2014) investigated organic acid–base adducts of 6-bromobenzo[d]thiazol-2-amine, a related compound, with various organic acids, exploring their supramolecular assembly and hydrogen bonding interactions, which are crucial for understanding molecular interactions and designing new materials (Jin, S., Zhang, J., Wang, D., Tao, L., Zhou, M., Shen, Y., Chen, Q., Lin, Z., & Gao, X., 2014).
Inhibition Performance in Corrosion of Iron
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on derivatives of thiazole and thiadiazole, including those similar to N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride, for their inhibition performances against corrosion of iron, which is significant in material science and corrosion engineering (Kaya, S., Kaya, C., Guo, L., Kandemirli, F., Tüzün, B., Uğurlu, İ., Madkour, L. H., & Saracoglu, M., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.ClH/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9;/h7-8,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJHXIXJUXAVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2431591.png)



![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)



![8-[(3-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2431606.png)
![Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2431607.png)
![(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2431608.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-methylpiperazine-2,5-dione](/img/structure/B2431609.png)

